3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one

ERβ Agonism HTRF Coactivator Recruitment Assay Negative Control

3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one (CAS: 694485-01-3) is a synthetic, bi-substituted 6H-benzo[c]chromen-6-one derivative. This compound serves as a key chemical probe within a class of molecules extensively studied for their selective estrogen receptor beta (ERβ) agonist activity.

Molecular Formula C21H22N2O8S2
Molecular Weight 494.53
CAS No. 694485-01-3
Cat. No. B2976998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one
CAS694485-01-3
Molecular FormulaC21H22N2O8S2
Molecular Weight494.53
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCOCC5)OC3=O
InChIInChI=1S/C21H22N2O8S2/c24-21-19-13-15(32(25,26)22-5-9-29-10-6-22)1-3-17(19)18-4-2-16(14-20(18)31-21)33(27,28)23-7-11-30-12-8-23/h1-4,13-14H,5-12H2
InChIKeyRDDBEEHJIJJNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,8-Bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one: Core Physicochemical Profile for a Selective ERβ Agonist Scaffold


3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one (CAS: 694485-01-3) is a synthetic, bi-substituted 6H-benzo[c]chromen-6-one derivative. This compound serves as a key chemical probe within a class of molecules extensively studied for their selective estrogen receptor beta (ERβ) agonist activity [1]. Characterized by its molecular formula C23H22N2O7S2, a molecular weight of 502.57 g/mol, and a calculated logP of 2.099, it represents a lipophilic, non-natural analog of the urolithin metabolite family, featuring morpholine-sulfonyl groups at the 3 and 8 positions of the core scaffold [2].

Why Other 6H-Benzo[c]chromen-6-one Analogs Cannot Replace 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one


Substitution at the 3 and 8 positions on the 6H-benzo[c]chromen-6-one scaffold is a critical determinant of biological function, precluding simple interchange between analogs. Foundational research by Sun et al. (2006) demonstrated that the presence of bis-hydroxyl groups at these exact positions is absolutely essential for recruiting ERβ coactivator proteins in a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a key step in agonist activity [1]. By replacing these hydroxyl groups with morpholine-4-sulfonyl moieties, this specific compound is predicted to be functionally inert in ERβ agonist assays, thereby serving a unique but essential role as a precisely matched negative control or for exploring non-ERβ-mediated pathways. Generic substitution with an active hydroxyl- or methoxy-analog would yield opposite pharmacological results, fundamentally compromising experimental validity.

Quantitative Differentiation Guide for 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one Selection


ERβ Functional Activity: Inert Scaffold vs. Active Agonist Control

The essential structural requirement for ERβ agonist activity within the 6H-benzo[c]chromen-6-one series is the presence of bis-hydroxyl groups at positions 3 and 8. Replacing these hydroxyl groups with morpholine-4-sulfonyl groups, as in the target compound, is therefore predicted to ablate ERβ-mediated transcriptional activity. This is in stark contrast to the active comparator, 3,8-dihydroxy-6H-benzo[c]chromen-6-one, which demonstrates high potency. Sun et al. (2006) reported that with optimized hydroxyl-containing analogs, a potency of ERβ <10 nM and >100-fold selectivity over ERα is achievable in the HTRF coactivator recruitment assay [1].

ERβ Agonism HTRF Coactivator Recruitment Assay Negative Control

Lipophilicity: 30% Higher Calculated logP Differentiates from Hydroxyl Analogs

The target compound exhibits a higher calculated lipophilicity compared to its hydroxyl-substituted natural counterparts. Its computed octanol-water partition coefficient (logP) is 2.099 [1], which represents a greater than 30% increase over urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), which has a documented logP of 1.6 [2]. This shift in physicochemical property is attributed to the substitution of polar hydroxyl groups with the larger, less polar morpholine-sulfonyl moieties.

Lipophilicity logP Physicochemical Properties

Molecular Weight and Hydrogen Bond Capacity Distinguishes Molecule for Tissue Distribution

The target compound has a substantially higher molecular weight (502.57 g/mol) and a distinct hydrogen bond donor/acceptor profile compared to common urolithin analogs. It possesses zero hydrogen bond donors and 11 hydrogen bond acceptors [1], whereas the 3,8-dihydroxy comparator has a molecular weight of 228.2 g/mol and 2 hydrogen bond donors [2]. These differences are critical for predicting passive membrane permeability and tissue distribution.

Molecular Weight Hydrogen Bonding Permeability Drug-likeness

Optimal Application Scenarios for 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one Based on Verified Differentiation


ERβ-Independent Control for Selectivity Profiling of ERβ Agonist Leads

In the screening funnel for novel ERβ agonists based on the 6H-benzo[c]chromen-6-one scaffold, this compound serves as a perfect negative control. Its predicted lack of agonist activity in the HTRF coactivator recruitment assay [1] allows researchers to confidently attribute any observed ERβ-mediated transcriptional activation from active analogs specifically to the presence of the 3,8-dihydroxy pharmacophore, thereby minimizing false-positive signals from the common core structure.

Investigating Intracellular Accumulation or Non-ERβ Cellular Targets

Leveraging its 31% higher logP and zero hydrogen bond donor capacity [2], this compound is an ideal candidate for cellular thermal shift assays (CETSA) or imaging-based target engagement studies aimed at uncovering off-target interactions or intracellular accumulation independent of ERβ. Its distinct physicochemical profile allows it to traverse cellular membranes differently than the more polar hydroxyl analogs.

Pharmacokinetic (PK) Standard for Assessing Metabolic Stability of Morpholine-Containing Scaffolds

When conducting liver microsome stability studies on a series of analogs, this compound can be utilized as a reference standard for the morpholine-sulfonyl chemical series. Its unique combination of high lipophilicity (logP 2.099) and high molecular weight (502.57 g/mol) [2] provides a benchmark against which the metabolic liabilities of newer, similarly substituted compounds can be assessed, supporting structure-metabolism relationship studies.

Synthetic Intermediate for Diversified Chemical Libraries Targeting the 3,8-Positions

As a stable and fully characterized building block, this compound's bis-morpholine-sulfonyl structure confirms specific chemical properties, such as a logP of 2.099 [2], which can be purposefully altered via further synthetic modification. It provides a robust starting point for creating and comparing focused libraries where the morpholine group's influence on target affinity or cellular potency is systematically explored against other sulfonamide derivatives.

Quote Request

Request a Quote for 3,8-bis(morpholine-4-sulfonyl)-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.